N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
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Overview
Description
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a cyclopentapyrazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves the formation of the benzimidazole ring followed by the construction of the cyclopentapyrazole moiety. The process often starts with the condensation of o-phenylenediamine with a suitable aldehyde to form the benzimidazole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and cyclopentapyrazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. Additionally, the compound may interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and cyclopentapyrazole analogs, such as:
- 1-{4-[(3S)-3-(1-Methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]-1-piperidinyl}ethanone
- Fenbendazole
- Thiabendazole
- Albendazole
Uniqueness
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to its combined benzimidazole and cyclopentapyrazole structures, which confer distinct chemical and biological properties. This dual functionality enhances its potential for diverse applications in medicinal chemistry and materials science .
Biological Activity
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This structure includes a benzimidazole moiety which is known for its pharmacological importance, particularly in the development of anticancer and antimicrobial agents.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzimidazole ring followed by cyclization to create the pyrazole derivative. Methods such as microwave-assisted synthesis and regioselective base-metal catalyzed reactions have been employed to enhance yield and purity .
Anticancer Activity
Recent studies have shown that derivatives of pyrazole, including the compound , exhibit potent anticancer properties. For instance, a study demonstrated that certain pyrazole derivatives selectively inhibited the growth of melanoma cells (A375 and SK-Mel-28) while sparing non-cancerous keratinocytes (HaCaT). Clonogenic assays indicated significant anti-proliferative effects, with mechanisms involving intrinsic and extrinsic apoptosis pathways .
Antimicrobial Activity
The benzimidazole component contributes to notable antimicrobial activity. Research indicates that compounds with similar structures exhibit varying degrees of effectiveness against both gram-positive and gram-negative bacteria. For example, a related compound showed high activity against Bacillus subtilis and Escherichia coli, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Tyrosinase Inhibition
Tyrosinase inhibition is another area where this compound shows promise. Tyrosinase is a key enzyme in melanin biosynthesis; thus, inhibitors can be beneficial in treating hyperpigmentation disorders. Some pyrazole derivatives have demonstrated IC50 values ranging from 16 µM to 340 µM in tyrosinase inhibition assays, indicating their potential as skin-lightening agents .
Study 1: Anticancer Efficacy
In a comprehensive study evaluating various pyrazole derivatives, the compound was tested against multiple cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. The study utilized assays such as MTT and flow cytometry to confirm these findings .
Study 2: Antimicrobial Screening
A series of synthesized compounds were screened for antimicrobial activity using the cup-plate method against several bacterial strains. The results were quantified by measuring zones of inhibition. Notably, compounds with structural similarities to this compound exhibited strong antibacterial effects against Klebsiella pneumoniae and Staphylococcus aureus.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activities of the compound:
Activity | Cell Line/Organism | IC50/Zone of Inhibition | Mechanism |
---|---|---|---|
Anticancer | A375 (Melanoma) | IC50 < 10 µM | Apoptosis via intrinsic/extrinsic pathways |
Antimicrobial | E. coli, B. subtilis | Zone of inhibition: >20 mm | Disruption of cell wall synthesis |
Tyrosinase Inhibition | Mushroom Tyrosinase | IC50 = 16 µM | Competitive inhibition |
Properties
Molecular Formula |
C16H17N5O |
---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H17N5O/c1-21-13-8-3-2-6-12(13)18-14(21)9-17-16(22)15-10-5-4-7-11(10)19-20-15/h2-3,6,8H,4-5,7,9H2,1H3,(H,17,22)(H,19,20) |
InChI Key |
VCGZVTPMCDKQBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=NNC4=C3CCC4 |
Origin of Product |
United States |
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